7-硝基吲唑

描述

Synthesis Analysis

Nitrosamines, including 7-Nitrogramine, are usually produced by the reaction of nitrous acid and secondary amines . A practical and efficient N-nitrosation of secondary amines was achieved using the [NO + ·Crown·H (NO 3) 2-] complex, with easy preparation, handling, and complete solubility in dichloromethane . Another synthesis method involves the reaction of 7-nitro-lH-indole with 40% aqueous dimethylamine and 37% aqueous formaldehyde .

Molecular Structure Analysis

Nitrosamines feature a nitroso group (NO+) bonded to a deprotonated amine . The C2N2O core of nitrosamines is planar, as established by X-ray crystallography .

Chemical Reactions Analysis

Nitrosamines are not directly carcinogenic. Metabolic activation is required to convert them to the alkylating agents that modify bases in DNA, inducing mutations . The specific alkylating agents vary with the nitrosamine, but all are proposed to feature alkyldiazonium centers .

科学研究应用

1. Neuroprotective Effects

7-Nitroindazole (7-NI), recognized as a selective neuronal nitric oxide synthase inhibitor, has shown promising results in neuroprotection. In studies exploring its use, 7-NI demonstrated potential in reducing damage associated with neurotoxicity induced by various agents. For instance, it was effective against kainate-induced neurotoxicity in rat brains (Radenović et al., 2005), and provided protection against bilirubin-induced changes in brain cell function and energy metabolism in newborn piglets (Park, Chang, & Lee, 2002).

2. Anticonvulsant Properties

7-NI has been studied for its anticonvulsant properties, particularly in experimental models. It has shown the capability to potentiate the antiseizure activity of some anticonvulsants in mice, suggesting its role in enhancing the efficacy of existing epilepsy treatments (De Sarro et al., 2000). Another study highlighted its differential effects on the anticonvulsant activity of various antiepileptic drugs against amygdala-kindled seizures in rats (Borowicz, Kleinrok, & Czuczwar, 2000).

3. Investigating Neurological Disorders

7-NI has been used to study the role of the neuronal NO pathway in the nervous system. Its application has extended to experiments focusing on convulsions and neuronal responses, offering insights into neurological processes and potential therapeutic targets. For example, it has been used to investigate the specificity and effects of neuronal nitric oxide synthase (nNOS) inhibition in convulsion models (Matsumura, Kikuchi-Utsumi, & Nakaki, 2008).

4. Examining Effects on Neurotransmitter Systems

Research involving 7-NI also encompasses the exploration of its impact on various neurotransmitter systems, particularly in relation to neurodegenerative diseases like Parkinson's disease. Studies have demonstrated its potential in modulating neurotransmitter levels, thereby affecting neurological functions and disorders (Novaretti et al., 2010).

5. Potential in Treatment of Excitotoxicity

The role of 7-NI in treating conditions involving excitotoxic mechanisms has been investigated, with findings suggesting its efficacy in reducing excitotoxic damage in neurological diseases. This is particularly relevant in the context of treatments that aim to minimize oxidative stress effects (Stevanović et al., 2008).

6. Cardiovascular Implications

7-NI's effects extend to cardiovascular studies as well. It has been used to examine the influence of neuronal nitric oxide synthase on vascular responses and blood pressure regulation, providing insights into cardiovascular physiology and potential therapeutic approaches (Kristek et al., 2013).

7. Anesthetic Implications

Research on 7-NI has delved into its effects during anesthesia, particularly its impact on anesthetic requirements and neuroprotection during surgical procedures. This is crucial in understanding the pharmacological interactions and safety of anesthetics in clinical settings (Kobayashi et al., 2003).

安全和危害

未来方向

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . The EDQM has always implemented the principles of the EU Article 5 (3) referral and the associated Q&As on active substances covered by CEPs, and therefore the new approaches and the newly established AIs will also be implemented for CEPs from now on .

属性

IUPAC Name |

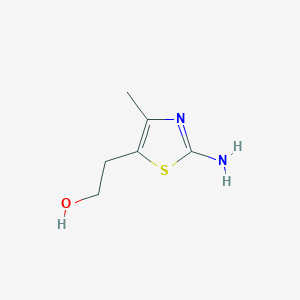

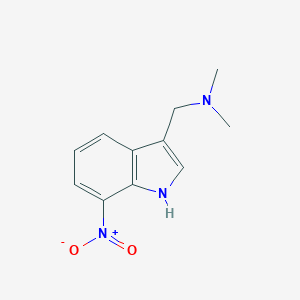

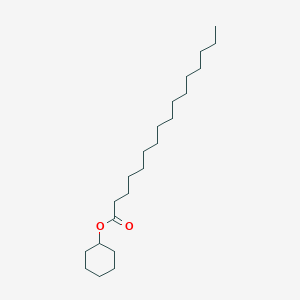

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-13(2)7-8-6-12-11-9(8)4-3-5-10(11)14(15)16/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVPUBNLOINGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167940 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(7-nitro-1H-indol-3-yl)methanamine | |

CAS RN |

1654-34-8 | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001654348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 3-((dimethylamino)methyl)-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)